(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring with a hydroxymethyl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the phenyl ring: The phenyl ring with a hydroxymethyl substituent can be introduced through various methods, including Friedel-Crafts alkylation or other aromatic substitution reactions.
Coupling reactions: The protected amino acid can be coupled with the phenyl ring derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The phenyl ring and hydroxymethyl group contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(4-(hydroxymethyl)phenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid: Lacks the hydroxymethyl substituent on the phenyl ring.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(4-(hydroxymethyl)phenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl substituent on the phenyl ring. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2R)-2-[4-(hydroxymethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-8-12(13(18)19)11-6-4-10(9-17)5-7-11/h4-7,12,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
MZWHLSXAFVDDNR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)CO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)CO)C(=O)O |
Origin of Product |
United States |
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